

# An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

Cat. No.: B131931

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **(S)-5-Phenylmorpholin-2-one**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical data sources to ensure accuracy and relevance.

## Chemical Identity and Structure

**(S)-5-Phenylmorpholin-2-one** is a chiral organic compound belonging to the morpholinone class. Its structure consists of a morpholine ring with a phenyl group at the 5-position and a ketone at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center where the phenyl group is attached.

| Identifier        | Value                                                                                                                                 |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (5S)-5-phenyl-2-morpholinone                                                                                                          |
| CAS Number        | 144896-92-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                               |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                           |
| Molecular Weight  | 177.20 g/mol <a href="#">[2]</a> <a href="#">[3]</a>                                                                                  |
| Canonical SMILES  | C1C(NCC(=O)O1)C2=CC=CC=C2 <a href="#">[1]</a>                                                                                         |
| Isomeric SMILES   | C1--INVALID-LINK--C2=CC=CC=C2 <a href="#">[1]</a>                                                                                     |
| InChI Key         | CMYHFJFAHHKICH-SECBINFHSA-N <a href="#">[1]</a>                                                                                       |
| MDL Number        | MFCD00269693 <a href="#">[3]</a>                                                                                                      |
| Synonyms          | (5S)-5-Phenylmorpholin-2-one, (S)-5-Phenylmorpholin-2-one, (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one <a href="#">[1]</a> |

## Physicochemical Properties

The following tables summarize the key physical and chemical properties of **(S)-5-Phenylmorpholin-2-one**. These properties are crucial for understanding its behavior in various experimental and biological settings.

Table 2.1: Physical Properties

| Property         | Value                                       |
|------------------|---------------------------------------------|
| Physical Form    | Solid                                       |
| Boiling Point    | 364.33 °C at 760 mmHg <a href="#">[1]</a>   |
| Density          | 1.149 g/cm <sup>3</sup> <a href="#">[1]</a> |
| Flash Point      | 174.141 °C <a href="#">[1]</a>              |
| Refractive Index | 1.535 <a href="#">[1]</a>                   |
| Vapor Pressure   | 0 mmHg at 25°C <a href="#">[1]</a>          |

Table 2.2: Chemical and Computational Properties

| Property                              | Value                                                        |
|---------------------------------------|--------------------------------------------------------------|
| pKa                                   | 6.14 ± 0.40 (Predicted) <a href="#">[1]</a>                  |
| LogP                                  | 0.8741 to 1.20290 <a href="#">[1]</a> <a href="#">[2]</a>    |
| Topological Polar Surface Area (TPSA) | 38.33 Å <sup>2</sup> <a href="#">[1]</a> <a href="#">[2]</a> |
| Hydrogen Bond Donor Count             | 1 <a href="#">[1]</a> <a href="#">[2]</a>                    |
| Hydrogen Bond Acceptor Count          | 3 <a href="#">[1]</a> <a href="#">[2]</a>                    |
| Rotatable Bond Count                  | 1 <a href="#">[1]</a> <a href="#">[2]</a>                    |
| Exact Mass                            | 177.078978594 <a href="#">[1]</a>                            |
| Complexity                            | 187 <a href="#">[1]</a>                                      |

## Safety and Handling

**(S)-5-Phenylmorpholin-2-one** is classified with the GHS07 pictogram, indicating that it can be harmful. Appropriate safety precautions should be taken when handling this compound.

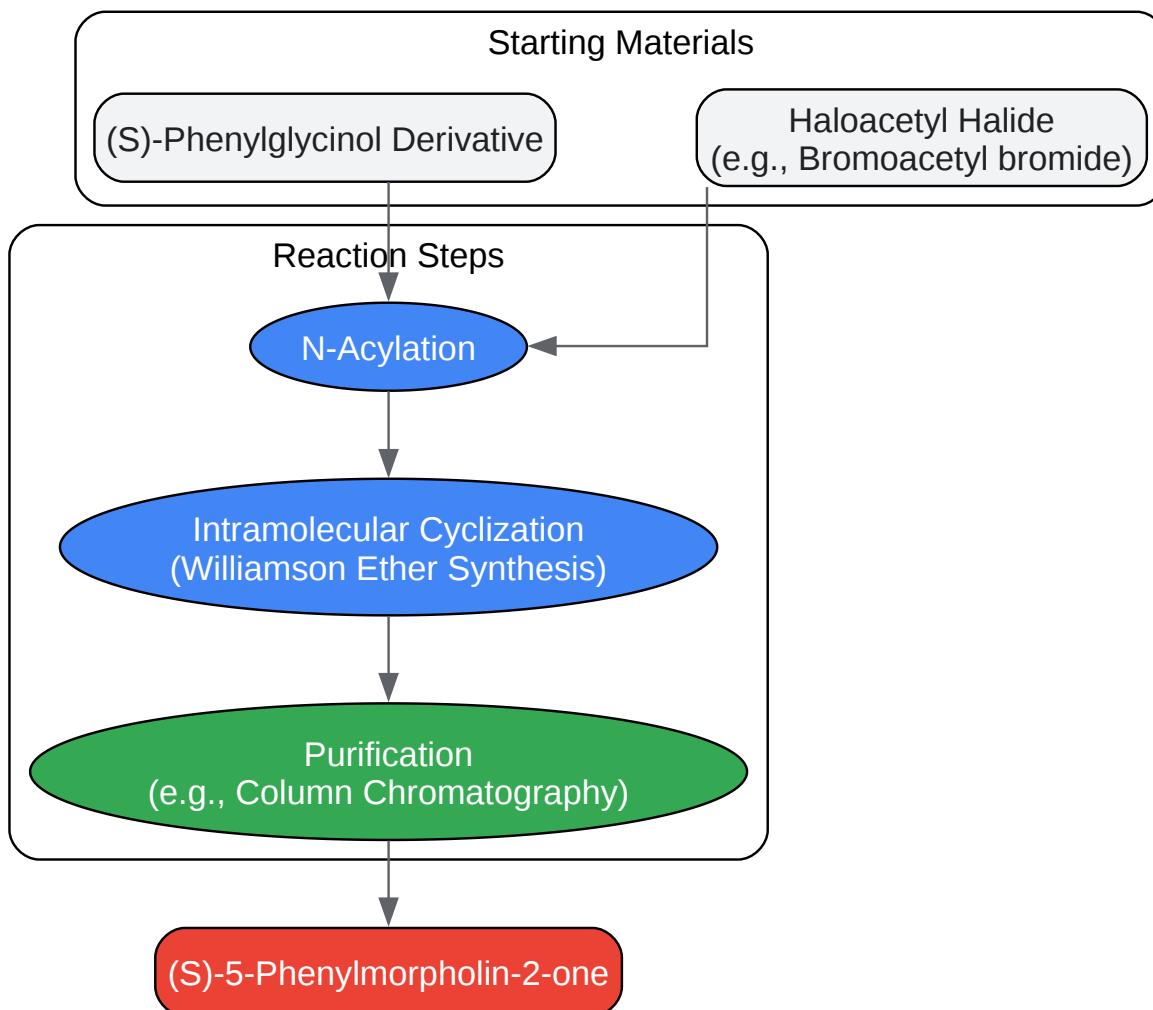
### Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

### Storage Conditions:


- Store in a dark place.[1][3]
- Keep sealed in a dry environment.[1][3]
- For long-term stability, store in a freezer under -20°C.[1][3]

## Experimental Protocols

While a specific, detailed synthesis protocol for **(S)-5-Phenylmorpholin-2-one** is not readily available in the provided search results, a general synthetic approach for related phenylmorpholine structures can be inferred. The synthesis of similar scaffolds, such as 2-phenylmorpholines, often involves the cyclization of an amino alcohol precursor.

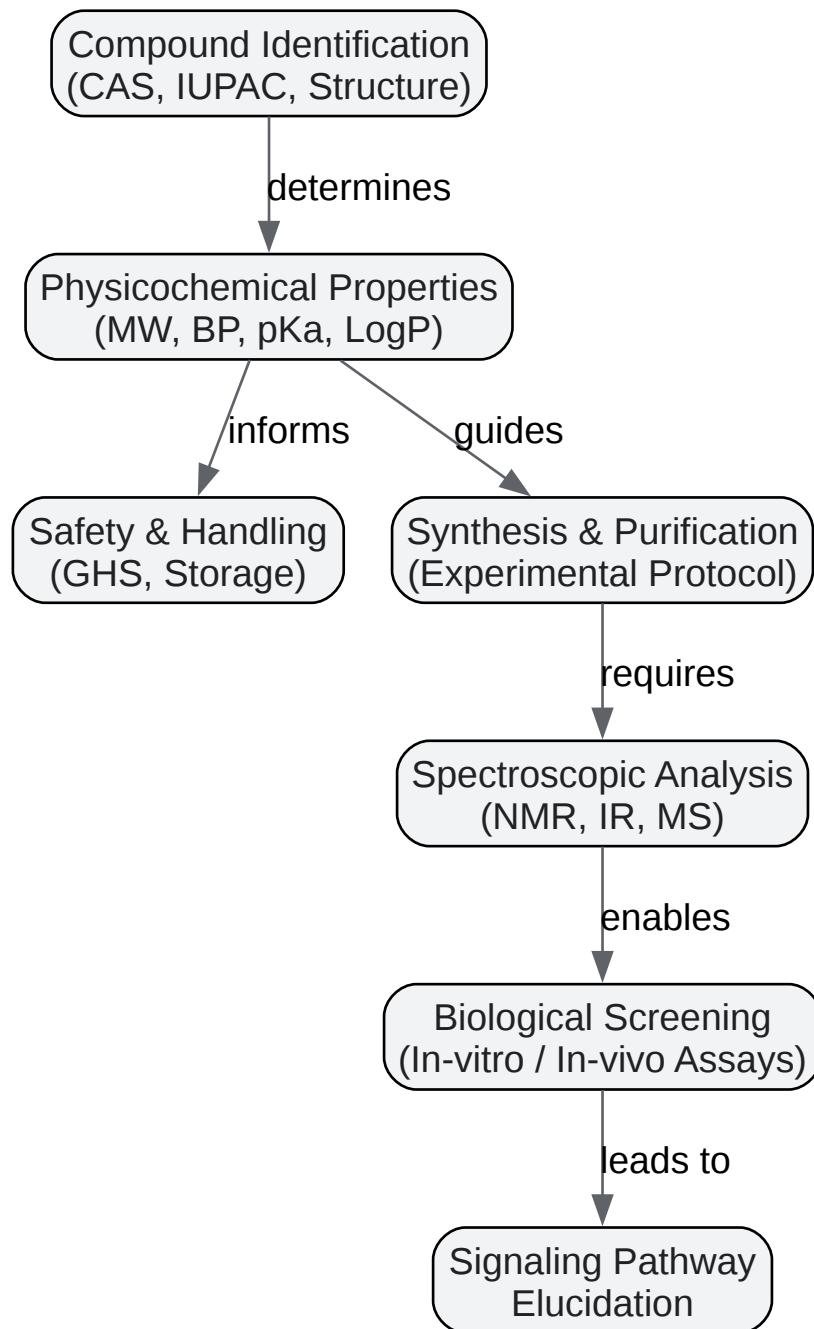
### Generalized Synthesis Workflow:

A plausible synthetic route could involve the reaction of an (S)-2-amino-1-phenylethanol derivative with a suitable two-carbon electrophile that can form the lactone ring. An alternative approach found for related structures involves the deprotection and cyclization of a protected amino acid derivative. For instance, the synthesis of (S)-2-phenylmorpholine involves the deprotection of a Boc-protected precursor using HCl in dioxane, followed by basification to yield the final product.[4]



[Click to download full resolution via product page](#)

*A generalized synthetic workflow for **(S)-5-Phenylmorpholin-2-one**.*


## Spectral Data

Specific  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data for **(S)-5-Phenylmorpholin-2-one** are not available in the public domain search results. Researchers requiring this data are advised to consult commercial supplier documentation, which may provide a Certificate of Analysis (COA) with this information upon request, or to perform their own analytical characterization.<sup>[3]</sup>

## Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or associated signaling pathways of **(S)-5-Phenylmorpholin-2-one**. However, the broader class of phenylmorpholine and morpholinone derivatives has been investigated for various pharmacological activities. For example, certain 5-phenylmorphinan derivatives, which share a core structural motif, are known to act as opioid receptor modulators. [5][6] Additionally, other heterocyclic compounds containing a morpholine ring have been explored for their potential in treating a range of conditions. The lack of specific data for **(S)-5-Phenylmorpholin-2-one** itself suggests it may be a novel compound for biological screening or used primarily as a chiral building block in the synthesis of more complex molecules.

The logical relationship for investigating a novel compound like **(S)-5-Phenylmorpholin-2-one** is outlined below.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. lookchem.com [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]
- 4. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 5. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b131931#s-5-phenylmorpholin-2-one-chemical-properties\]](https://www.benchchem.com/product/b131931#s-5-phenylmorpholin-2-one-chemical-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)